molecular formula C19H18FNO B258897 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B258897
M. Wt: 295.3 g/mol
InChI Key: SCUKTZVQOULZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclic amine that belongs to the class of quinolines and has a unique molecular structure that makes it an interesting target for drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific targets in the body. This compound has been shown to bind to various proteins and enzymes, which results in the modulation of their activity. The exact mechanism of action of this compound is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline are dependent on its specific target in the body. This compound has been shown to have a wide range of effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate various signaling pathways in the body, which can have a significant impact on cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments include its unique molecular structure and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the investigation of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. These include:
1. Investigation of the compound's potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
2. Further exploration of the compound's mechanism of action and its interaction with specific targets in the body.
3. Investigation of the compound's potential as a tool for the study of cellular processes and signaling pathways.
4. Development of new synthetic methods for the production of this compound, which can increase its availability for scientific research.
Conclusion:
In conclusion, 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The investigation of this compound's mechanism of action, biochemical and physiological effects, and future directions can lead to the development of new therapeutic agents and tools for the study of cellular processes.

Synthesis Methods

The synthesis of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a series of chemical reactions. The most commonly used method for its synthesis is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. This reaction results in the formation of a tetrahydroisoquinoline intermediate, which is then further modified to produce the desired cyclopenta[c]quinoline compound.

Scientific Research Applications

The unique molecular structure of 4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has led to its investigation in various fields of scientific research. This compound has shown potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H18FNO

Molecular Weight

295.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H18FNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3

InChI Key

SCUKTZVQOULZEG-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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